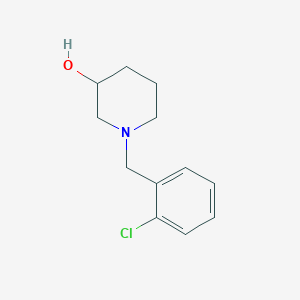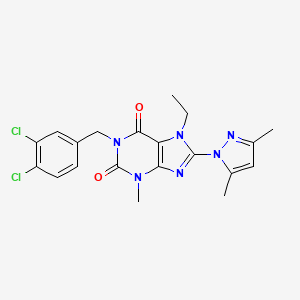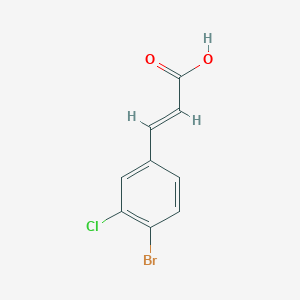
4-Bromo-3-chlorocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chlorocinnamic acid is an organic compound with the molecular formula C9H6BrClO2 It is a derivative of cinnamic acid, characterized by the presence of bromine and chlorine atoms on the aromatic ring
Mechanism of Action
Target of Action
Cinnamic acid derivatives have been known to interact with various enzymes and receptors, influencing numerous biochemical pathways .
Mode of Action
It’s known that cinnamic acid derivatives can undergo intramolecular aromatic substitution reactions . This suggests that 4-Bromo-3-chlorocinnamic acid might interact with its targets through similar mechanisms, leading to changes in the biochemical processes.
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of numerous natural products, including flavonoids, coumarins, and phenylpropanoids . It’s plausible that this compound might influence similar pathways, leading to downstream effects on cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability might be affected by the pH of the environment . Additionally, its interaction with other molecules could influence its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-chlorocinnamic acid can be synthesized through several methods. One common approach involves the bromination and chlorination of cinnamic acid. The process typically includes the following steps:
Bromination: Cinnamic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, optimized for yield and purity. These processes are carried out under controlled conditions to ensure the safety and efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chlorocinnamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
4-Bromo-3-chlorocinnamic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
- 4-Bromocinnamic acid
- 3-Chlorocinnamic acid
- 4-Chlorocinnamic acid
- 3-Bromocinnamic acid
Comparison: 4-Bromo-3-chlorocinnamic acid is unique due to the presence of both bromine and chlorine atoms on the aromatic ring. This dual substitution can enhance its reactivity and potential applications compared to compounds with only one halogen substituent. The combination of bromine and chlorine can also influence the compound’s physical and chemical properties, making it distinct from its analogs.
Properties
IUPAC Name |
(E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPKGXJKJIOUNI-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
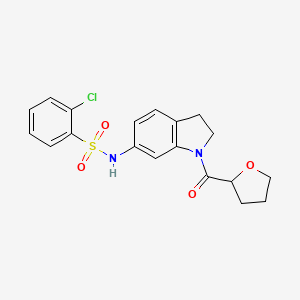
![4-(diethylsulfamoyl)-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/new.no-structure.jpg)
![3-(4-bromophenyl)-2-(butylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2400276.png)
![1-(benzofuran-2-carbonyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2400277.png)
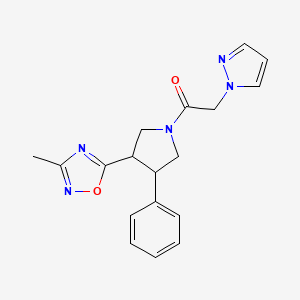

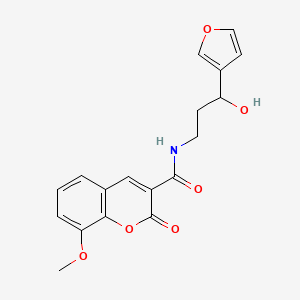
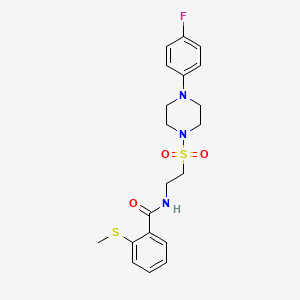
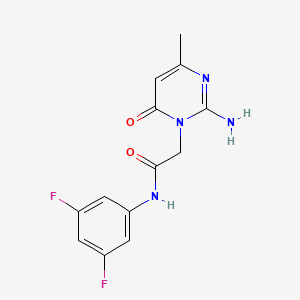
![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)
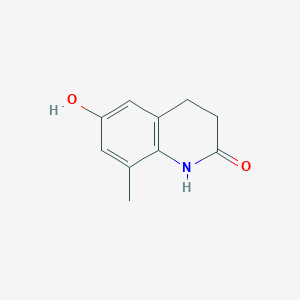
![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)
